molecular formula C26H26ClNO5 B2777138 (3-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 680605-22-5

(3-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2777138
M. Wt: 467.95
InChI Key: MZVAOKUKSWAESP-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H26ClNO5 and its molecular weight is 467.95. The purity is usually 95%.
BenchChem offers high-quality (3-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Therapeutic Potential and Chemical Synthesis
The compound (6,7-Dimethoxy-4-methylisoquinolinyl)-(4’-methoxyphenyl)-methanone, closely related to the queried chemical, has been extracted from the leaves of Beilschmiedia brevipes. It represents a class of benzylisoquinoline alkaloids and has been characterized through various spectroscopic methods, indicating its significance in natural product chemistry and potential therapeutic applications (Pudjiastuti et al., 2010).

2. Antitumor Properties
Tetrahydroisoquinoline derivatives, including 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone, have demonstrated tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. The molecular size and specific substituents of these compounds play a crucial role in inducing cytotoxicity, suggesting their potential in antitumor therapies (Hatano et al., 2009).

3. Catalysis and Chemical Reactions
The compound has been involved in chemical reactions as a catalyst or reactant, demonstrating its utility in organic synthesis. For instance, it has been used in the diastereoselective synthesis of certain methanone derivatives, indicating its relevance in the field of synthetic chemistry (Salari et al., 2017).

4. Neuromodulation
Specific derivatives of the queried compound have been recognized as positive allosteric modulators for certain NMDA receptor subtypes (GluN2C and GluN2D). These compounds enhance the receptor responses without altering other pharmacological properties, indicating their potential in neuromodulation and treatment of neurological disorders (Strong et al., 2016).

5. Structural and Mechanistic Insights in Neurology
Studies on the structural determinants of the compound's analogs have provided insights into their mechanism of action as allosteric modulators of NMDA receptors. This research contributes to the understanding of receptor activation and may facilitate the development of new therapeutics for neurological conditions (Ogden & Traynelis, 2013).

properties

IUPAC Name

(3-chlorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClNO5/c1-30-22-9-4-5-10-23(22)33-16-21-20-15-25(32-3)24(31-2)14-17(20)11-12-28(21)26(29)18-7-6-8-19(27)13-18/h4-10,13-15,21H,11-12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAOKUKSWAESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Citations

For This Compound
1
Citations
RM Santangelo Freel, KK Ogden… - Journal of medicinal …, 2013 - ACS Publications
We describe here the synthesis and evaluation of a series of tetrahydroisoquinolines that show subunit-selective potentiation of NMDA receptors containing the GluN2C or GluN2D …
Number of citations: 62 pubs.acs.org

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